(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-6-7-13(15-10-12)16-19(17,18)9-8-11-4-2-1-3-5-11/h1-10H,(H,15,16)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPTXICRRAKAV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a halogenation reaction to introduce the fluorine atom at the desired position.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a phenylethenesulfonamide precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out under an inert atmosphere with a base like potassium carbonate and a solvent such as dimethylformamide.
Purification: The final product is purified using column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents at the fluoropyridine ring.
Scientific Research Applications
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the sulfonamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The 5-fluoropyridinyl group distinguishes this compound from analogs such as N-(5-chloro-2-pyridinyl)-(2-(4-[methylsulfonyl]phenyl)carboxamide) (Example 4, US Patent 6,835,739 B2) . Key differences include:
| Feature | (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide | 5-Chloro-pyridinyl Carboxamide (Patent Example) |
|---|---|---|
| Pyridine Substituent | Fluorine (5-position) | Chlorine (5-position) |
| Functional Group | Ethenesulfonamide | Carboxamide |
| Electron Effects | High electronegativity, smaller atomic radius | Moderate electronegativity, larger atomic size |
| Potential Impact | Enhanced binding via polar interactions; metabolic stability | Possible increased lipophilicity |
Fluorine’s electronegativity may improve target binding through dipole interactions, while chlorine’s larger size could alter steric compatibility in enzyme active sites.
Sulfonamide vs. Carboxamide Linkages
The ethenesulfonamide group in the target compound contrasts with carboxamide linkages in analogs like those listed in the Pharmacopeial Forum (e.g., compounds m, n, o) . This difference could influence pharmacokinetic properties such as absorption and renal clearance.
Stereochemical and Conformational Considerations
The (E)-configuration of the ethenesulfonamide group enforces a planar, rigid structure, which may optimize interactions with flat binding pockets (e.g., aromatic enzyme subsites). In contrast, single-bonded analogs (e.g., saturated sulfonamides) exhibit greater conformational flexibility, which might reduce binding specificity .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) could resolve the compound’s 3D conformation, aiding SAR studies .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may confer longer half-lives compared to chloro or methyl analogs, a hypothesis supported by trends in related sulfonamide drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for preparing (E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonamide Formation : Reacting 5-fluoropyridin-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine as a base in anhydrous dichloromethane at 0–5°C).
Ethenesulfonamide Coupling : Introducing the phenyl ethene group via Heck coupling or Wittig reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) or phosphine reagents.
- Key Optimization Parameters :
- Temperature : 60–80°C for coupling reactions to ensure completion .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for sulfonamide intermediates .
- Yield Improvement : Use of excess aryl halide (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Advanced Note : X-ray crystallography (if crystals are obtainable) resolves stereochemistry of the ethene group .
Q. How do the compound’s structural features influence its solubility and stability?
- Methodological Answer :
- Solubility : Limited aqueous solubility due to the hydrophobic phenyl and fluoropyridine groups. Use DMSO or ethanol for in vitro assays (solubility ~2–5 mg/mL) .
- Stability :
- pH Sensitivity : Degrades in strong acidic/basic conditions (pH <3 or >10); stable in neutral buffers .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethenesulfonamide moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Modification Sites :
Fluoropyridine Ring : Replace fluorine with other halogens (Cl, Br) to enhance binding to kinase targets (e.g., EGFR) .
Sulfonamide Group : Introduce methyl or trifluoromethyl substituents to improve metabolic stability .
- Assays :
- In Vitro Kinase Inhibition : Screen against a panel of 50+ kinases (IC₅₀ values) .
- Computational Docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for the same target):
Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM) .
Compound Integrity : Re-test batches via HPLC to rule out degradation .
- Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability as a confounding factor .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., fluoropyridine ring) .
- Toxicity Risk : SwissADME predicts hERG inhibition risk (logP >5 increases cardiotoxicity potential) .
- Validation : Compare in silico results with in vitro hepatocyte clearance assays .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Models :
- Rodents : BALB/c mice for bioavailability studies (IV vs. oral administration; target AUC₀–₂₄ ≥1000 ng·h/mL) .
- Disease Models : Xenograft tumors (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition (%TGI >50% at 10 mg/kg) .
- Analytical Methods : LC-MS/MS for plasma concentration monitoring (LLOQ: 1 ng/mL) .
Data Contradiction Analysis
Q. How to resolve conflicting data on compound stability under varying experimental conditions?
- Methodological Answer :
- Case Study : Degradation observed in one study but not another:
Controlled Replication : Repeat experiments with standardized buffers (e.g., PBS pH 7.4) and temperature (25°C vs. 37°C) .
Advanced Analytics : Use UPLC-QTOF to identify degradation products (e.g., hydrolyzed sulfonamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
